3-(3-Fluorobenzyl)azetidin-3-ol
Description
Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategies and Scaffold Design
Four-membered nitrogen heterocycles, particularly azetidines, represent a unique class of strained ring systems that have become increasingly important in modern organic synthesis and drug discovery. google.comnih.gov Despite the inherent ring strain, which historically made their synthesis challenging, recent advancements have made these structures more accessible. nih.govvwr.com This has unlocked their potential as versatile building blocks and key structural motifs in a wide array of biologically active molecules. vwr.com
The compact and rigid nature of the azetidine (B1206935) ring allows for precise three-dimensional positioning of substituents, a critical feature in the design of compounds that interact with specific biological targets. researchgate.net Their incorporation into larger molecules can significantly influence properties such as metabolic stability, lipophilicity, and aqueous solubility, all of which are crucial parameters in drug development. nih.gov Consequently, azetidine-containing compounds have been investigated for a diverse range of therapeutic applications, including as anticancer, antibacterial, and central nervous system (CNS) active agents. vwr.comnih.gov
Rationale for Investigating 3-Substituted Azetidin-3-ols: A Focus on Structural Modularity and Synthetic Potential
Within the broader family of azetidines, the 3-substituted azetidin-3-ol (B1332694) framework is of particular interest due to its inherent structural modularity. The presence of a hydroxyl group at the C3 position provides a convenient handle for further functionalization, allowing for the introduction of a wide variety of substituents through well-established chemical transformations. This modularity enables the systematic exploration of the chemical space around the azetidine core, facilitating the development of structure-activity relationships (SAR) in drug discovery programs. nih.gov
The synthesis of 3-substituted azetidin-3-ols can be approached through several synthetic strategies. One common method involves the [2+2] cycloaddition of an imine with a ketene (B1206846). Another prominent route is the intramolecular cyclization of a suitably substituted γ-amino alcohol. rsc.org More recent and sophisticated methods include gold-catalyzed intermolecular oxidation of alkynes and strain-release synthesis from bicyclic precursors, offering greater control over stereochemistry and functional group tolerance. nih.govresearchgate.net The development of these synthetic routes has been pivotal in making a diverse range of 3-substituted azetidin-3-ols accessible for further investigation.
Overview of Current Research Trajectories Pertaining to 3-(3-Fluorobenzyl)azetidin-3-ol and Related Analogues
While specific research on this compound is not extensively documented in publicly available literature, the broader class of 3-aryl- and 3-benzyl-azetidin-3-ols is an active area of investigation. uni.lu The introduction of a fluorinated benzyl (B1604629) group at the C3 position, as in the title compound, is a strategic choice in medicinal chemistry. The fluorine atom can modulate the electronic properties of the aromatic ring and can also serve as a useful probe in biophysical studies. Furthermore, the benzyl group itself can engage in crucial binding interactions with biological targets.
Current research on related analogues is largely focused on their potential as therapeutic agents. For instance, novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression. nih.gov The azetidin-3-ol scaffold is also a key component in the synthesis of more complex heterocyclic systems, including spirocyclic and fused-ring structures, which are of interest for their potential to occupy novel regions of chemical space. nih.gov
The synthesis of compounds structurally related to this compound, such as 3-[(3-Fluorobenzyl)oxy]azetidine, has been reported, indicating the feasibility of introducing the 3-fluorobenzyl moiety into the azetidine framework. vwr.com It is plausible that synthetic routes to this compound could be developed based on established methods for the synthesis of 3-aryl-azetidin-3-ols, such as the addition of a 3-fluorobenzyl Grignard or organolithium reagent to a suitable azetidin-3-one (B1332698) precursor. nih.gov
Future research in this area will likely focus on the development of efficient and stereoselective syntheses of this compound and its derivatives, followed by a thorough evaluation of their physicochemical and biological properties. The exploration of this and related compounds could lead to the discovery of novel chemical probes and potential drug candidates with unique pharmacological profiles.
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
InChI Key |
XQLBZBZJWOIVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Fluorobenzyl Azetidin 3 Ol
Retrosynthetic Analysis of the Azetidin-3-ol (B1332694) Core and Fluorobenzyl Moiety
A retrosynthetic analysis of 3-(3-Fluorobenzyl)azetidin-3-ol reveals several key disconnections. The primary disconnection breaks the bond between the azetidine (B1206935) ring and the 3-fluorobenzyl group, suggesting a late-stage introduction of this substituent onto a pre-formed azetidin-3-one (B1332698) or a related intermediate. Further disconnection of the azetidine ring itself points towards acyclic precursors, such as 1,3-amino alcohols or related structures with appropriate leaving groups, which can undergo intramolecular cyclization. Another strategic approach involves the [2+2] cycloaddition of an imine and an appropriate ketene (B1206846) or alkene equivalent. This analysis provides a roadmap for various synthetic strategies, which will be explored in the subsequent sections.
Classical and Contemporary Approaches to Azetidine Ring Formation.mdpi.comspringernature.comchemrxiv.orgresearchgate.net
The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. rsc.orgresearchgate.net Over the years, both classical and modern methods have been developed to address this.
Intramolecular Cyclization Reactions for Azetidinol Synthesis.chemrxiv.org
One of the most common and reliable methods for constructing the azetidine ring is through intramolecular cyclization. This strategy typically involves a 1,3-amino alcohol or a derivative where the hydroxyl group is converted into a good leaving group, such as a halide or a sulfonate ester. acs.org The subsequent intramolecular nucleophilic substitution by the amine nitrogen forms the azetidine ring.
Recent advancements have focused on improving the efficiency and selectivity of these cyclization reactions. For instance, the use of Lewis acids, such as Lanthanum(III) triflate (La(OTf)3), has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups. nih.gov Another approach involves the thermal isomerization of aziridines to azetidines, which can be a valuable route for certain substituted derivatives. rsc.org
| Precursor Type | Cyclization Method | Key Reagents | Reference |
| 1,3-amino alcohol derivative | Intramolecular nucleophilic substitution | Sulfonyl chlorides, bases | acs.org |
| cis-3,4-epoxy amine | Lewis acid-catalyzed aminolysis | La(OTf)3 | nih.govfrontiersin.org |
| Dibromo amino ester | Base-promoted cyclization and thermal isomerization | Base, DMSO (for isomerization) | rsc.org |
[2+2] Cycloaddition Strategies in Azetidine Construction.mdpi.com
The [2+2] cycloaddition reaction, particularly the aza Paternò-Büchi reaction, offers a direct and atom-economical route to the azetidine core. rsc.org This reaction involves the photochemical cycloaddition of an imine and an alkene. springernature.comresearchgate.net While historically challenging, recent developments in visible-light photocatalysis have revitalized this approach. springernature.comchemrxiv.org
For example, visible-light-mediated triplet energy transfer has enabled the intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes to produce highly functionalized azetidines. springernature.com This method is characterized by its mild reaction conditions and broad substrate scope. chemrxiv.org Another significant strategy is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines. acs.org
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Reference |
| Aza Paternò-Büchi | Imine and alkene | UV light or visible-light photocatalyst | Azetidine | springernature.comchemrxiv.orgrsc.org |
| Staudinger Synthesis | Ketene and imine | Tertiary amine | β-Lactam | mdpi.com |
Introduction of the 3-Fluorobenzyl Group and Hydroxyl Functionality
The introduction of the 3-fluorobenzyl group can be achieved at various stages of the synthesis. A common strategy involves the reaction of a pre-formed azetidin-3-one with a 3-fluorobenzyl Grignard or organolithium reagent. This approach simultaneously installs the desired benzyl (B1604629) substituent and generates the tertiary alcohol functionality at the C3 position.
Alternatively, the 3-fluorobenzyl group can be introduced earlier in the synthesis. For example, a precursor such as 3-amino-1-(3-fluorophenyl)propan-2-ol could be synthesized and then subjected to intramolecular cyclization to form the azetidin-3-ol ring.
The hydroxyl group at the C3 position is often derived from the reduction of a corresponding azetidin-3-one. This reduction can be performed using various reducing agents, such as sodium borohydride, to afford the azetidin-3-ol. In some cases, a 3-hydroxy-azetidin-2-one, synthesized via a Staudinger reaction with an acetoxy-substituted ketene, can be hydrolyzed and then reduced to yield the desired 3-hydroxyazetidine. mdpi.com
Stereoselective and Enantioselective Synthesis of this compound.chemrxiv.org
The development of stereoselective and enantioselective methods for the synthesis of substituted azetidines is a critical area of research, as the biological activity of these compounds is often dependent on their stereochemistry. acs.org
Several strategies have been employed to achieve stereocontrol. The use of chiral auxiliaries attached to either the nitrogen or a substituent of the azetidine precursor can direct the stereochemical outcome of key bond-forming reactions. nih.govnih.gov For instance, chiral N-propargylsulfonamides can be used in gold-catalyzed oxidative cyclizations to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov The chiral auxiliary can then be removed in a subsequent step. nih.govnih.gov
Catalytic enantioselective methods are highly desirable as they can generate chiral products from achiral starting materials using a substoichiometric amount of a chiral catalyst. ethz.ch For example, copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org While not directly applied to this compound, these methods demonstrate the potential for developing catalytic enantioselective routes to this and related compounds.
Green Chemistry and Sustainable Synthetic Pathways for this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For the production of this compound, this involves developing more environmentally benign and sustainable synthetic routes.
Key areas of focus include:
Atom Economy: [2+2] cycloaddition reactions are inherently more atom-economical than multi-step cyclization routes that involve the use of protecting groups and generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: Replacing hazardous reagents and solvents with greener alternatives is a major goal. For example, the use of water as a solvent in microwave-assisted cyclocondensation reactions for the synthesis of nitrogen-containing heterocycles has been reported. organic-chemistry.org
Catalysis: The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is preferred over stoichiometric reagents. nih.govfrontiersin.org Visible-light photocatalysis is a prime example of a green catalytic approach. springernature.comchemrxiv.org
Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org
While specific green chemistry metrics for the synthesis of this compound are not widely reported, the general trends in azetidine synthesis point towards the adoption of these principles to create more sustainable manufacturing processes.
Chemical Reactivity and Derivatization Strategies of 3 3 Fluorobenzyl Azetidin 3 Ol
Transformations at the Hydroxyl Group of 3-(3-Fluorobenzyl)azetidin-3-ol
The tertiary hydroxyl group is a key site for introducing structural diversity. Its reactivity is typical of a tertiary alcohol, although potentially influenced by the adjacent strained ring.
Esterification and etherification of the tertiary hydroxyl group provide pathways to a wide array of derivatives. While direct experimental data for this compound is not extensively published, the expected reactivity follows standard organic chemistry principles.
Esterification: The formation of esters can be accomplished by reacting the alcohol with acylating agents such as acid chlorides or anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). The nitrogen on the azetidine (B1206935) ring is also nucleophilic and may be acylated concurrently unless it is protected. Selective N-protection, for instance with a Boc (tert-butoxycarbonyl) group, would allow for exclusive O-acylation.
Etherification: Synthesis of ethers from this tertiary alcohol can be achieved via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction with an alkyl halide (R-X) yields the desired ether. The choice of base and solvent is critical to avoid competing elimination reactions.
Table 1: Predicted Reactions at the Hydroxyl Group
| Reaction Type | Reagent(s) | Base/Catalyst | Predicted Product |
|---|---|---|---|
| Esterification | Acetyl Chloride (CH₃COCl) | Triethylamine | 3-(3-Fluorobenzyl)azetidin-3-yl acetate |
The oxidation of the tertiary hydroxyl group of this compound would lead to the formation of a ketone, specifically 1-(3-fluorobenzyl)azetidin-3-one. However, the oxidation of tertiary alcohols is not possible without breaking a carbon-carbon bond. Research on analogous structures, such as chiral N-propargylsulfonamides, demonstrates that the formation of an azetidin-3-one (B1332698) moiety is a key synthetic step. nih.gov In that context, the azetidin-3-one is formed via a gold-catalyzed oxidative cyclization of an alkyne, generating an α-oxogold carbene that undergoes intramolecular N-H insertion. nih.gov
For a pre-formed 3-hydroxyazetidine, oxidation to the corresponding 3-azetidinone is a common transformation. For the analogous compound 3-(4-Chlorobenzyl)azetidin-3-ol, oxidation to form 3-(4-chlorobenzyl)azetidin-3-one is a noted chemical reaction, typically using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). The resulting azetidin-3-one is a valuable intermediate, as the ketone functionality can undergo further reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations.
Reactivity at the Azetidine Nitrogen of this compound
The nitrogen atom of the azetidine ring is a secondary amine, rendering it both nucleophilic and basic. Its reactivity is central to the derivatization of the heterocyclic core.
The functionalization of the azetidine nitrogen is a common strategy to modify the molecule's properties. researchgate.net
N-Acylation: The nitrogen can be readily acylated using acid chlorides or anhydrides. For example, reaction with pivaloyl chloride in the presence of a base like triethylamine would yield the corresponding N-pivaloyl derivative. This reaction is demonstrated in the synthesis of related 3-arylated azetidines. uni-muenchen.de
N-Alkylation: N-alkylation can be achieved by reacting the azetidine with alkyl halides. The reaction proceeds via nucleophilic substitution.
N-Arylation: More complex functionalization, such as N-arylation, can be accomplished through methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) reactions, which have been successfully applied to 3-arylazetidines. uni-muenchen.de
Table 2: N-Functionalization Reactions
| Reaction Type | Reagent(s) | Conditions | Product Class | Reference |
|---|---|---|---|---|
| N-Acylation | Pivaloyl Chloride | Triethylamine, THF, 0 °C | N-Acylazetidine | uni-muenchen.de |
| N-Arylation | Aryl Halide | Palladium Catalyst, Base | N-Arylazetidine | uni-muenchen.de |
The significant ring strain of azetidines makes them susceptible to ring-opening reactions, which are often promoted by acid catalysis or conversion into a quaternary ammonium (B1175870) salt. magtech.com.cnambeed.com These reactions provide access to highly substituted acyclic amines. researchgate.net The regioselectivity of the ring-opening is a critical consideration and is governed by electronic and steric factors. magtech.com.cn
In the case of this compound, the azetidine ring is unsymmetrically substituted. Nucleophilic attack can occur at either of the two carbon atoms adjacent to the nitrogen (C2 or C4).
Mechanism: The reaction typically proceeds via an SN2 mechanism. Activation of the ring, often by protonation of the nitrogen or by a Lewis acid, makes the ring carbons more electrophilic. A nucleophile then attacks one of the methylene (B1212753) carbons (C2 or C4), leading to the cleavage of a C-N bond.
Regioselectivity: For unsymmetrical azetidines, nucleophiles generally attack the carbon atom that can best stabilize a positive charge in the transition state (electronic effect). magtech.com.cn However, sterically demanding nucleophiles may preferentially attack the less substituted carbon atom. magtech.com.cn Given the substitution at the C3 position, both C2 and C4 are sterically similar, suggesting that electronic effects from remote groups or the specific reaction conditions would dictate the outcome. The presence of the 3-hydroxyl and 3-benzyl groups introduces significant steric bulk around the ring, which would also influence the trajectory of the incoming nucleophile.
Chemical Modifications on the 3-Fluorobenzyl Aromatic Ring
While modifications are often incorporated into the benzyl (B1604629) precursor prior to its attachment to the azetidine moiety, direct functionalization of the 3-fluorobenzyl ring is theoretically possible through electrophilic aromatic substitution (EAS).
The directing effects of the existing substituents must be considered:
Fluoro Group: The fluorine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions due to resonance effects.
Alkyl Group (the azetidinyl-methyl substituent): This group is an ortho-, para-directing activator.
The positions on the aromatic ring are C1 (attachment to the CH₂), C2, C3 (attachment of F), C4, C5, and C6. The fluoro group at C3 directs to positions C2, C4, and C6. The alkyl group at C1 directs to positions C2, C4, and C6. Therefore, the directing effects of both groups are reinforcing, strongly favoring substitution at the C2, C4, and C6 positions. The steric hindrance from the bulky azetidinylmethyl group might disfavor substitution at the C2 position, potentially leading to a mixture of C4 and C6 substituted products. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, though the Lewis acidic conditions of Friedel-Crafts reactions could promote unwanted azetidine ring-opening.
Electrophilic Aromatic Substitution Patterns
The 3-fluorobenzyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic rings. rsc.org The regiochemical outcome of such substitutions is primarily governed by the directing effects of the fluorine atom and the azetidin-3-ol-methyl substituent on the benzene (B151609) ring.
Fluorine, being a halogen, is an ortho-, para-directing deactivator. wikipedia.org This means that while it makes the aromatic ring less reactive towards electrophiles compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org The deactivating nature arises from its strong inductive electron-withdrawing effect, while the ortho-, para-directing ability is due to the donation of a lone pair of electrons into the ring through resonance. wikipedia.org
The azetidin-3-ol-methyl group, an alkyl substituent, is an activating ortho-, para-director. organicchemistrytutor.com It donates electron density to the ring via an inductive effect, thereby increasing its nucleophilicity and reactivity towards electrophiles. organicchemistrytutor.com
When both substituents are present on the ring, their directing effects must be considered in concert. In the case of this compound, the fluorine is at the meta-position relative to the benzyl group. The positions on the aromatic ring are influenced as follows:
Position 2: Ortho to the benzyl group and ortho to the fluorine. Both groups direct to this position.
Position 4: Para to the benzyl group and ortho to the fluorine. Both groups direct to this position.
Position 5: Meta to the benzyl group and para to the fluorine. The fluorine directs to this position.
Position 6: Ortho to the benzyl group and meta to the fluorine. The benzyl group directs to this position.
The interplay of these directing effects, along with steric considerations, will determine the final substitution pattern. Generally, in cases of conflicting directing effects, the more strongly activating group will dominate. youtube.com However, since both the fluoro and alkyl groups are relatively weak directors, a mixture of products can often be expected.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Reaction Type | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | Nitration | 2-Nitro- and 4-Nitro-3-(3-fluorobenzyl)azetidin-3-ol |
| Br₂/FeBr₃ | Bromination | 2-Bromo- and 4-Bromo-3-(3-fluorobenzyl)azetidin-3-ol |
| SO₃/H₂SO₄ | Sulfonation | 2-Sulfonic acid- and 4-Sulfonic acid-3-(3-fluorobenzyl)azetidin-3-ol |
| R-Cl/AlCl₃ | Friedel-Crafts Alkylation | 2-Alkyl- and 4-Alkyl-3-(3-fluorobenzyl)azetidin-3-ol |
| R-COCl/AlCl₃ | Friedel-Crafts Acylation | 2-Acyl- and 4-Acyl-3-(3-fluorobenzyl)azetidin-3-ol |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org this compound offers several potential sites for such transformations, including the C-F bond on the aromatic ring, C-H bonds on the benzyl group and azetidine ring, and the C-N and C-O bonds of the azetidine moiety.
Suzuki-Miyaura Coupling: The C-F bond of the 3-fluorobenzyl group can potentially participate in Suzuki-Miyaura cross-coupling reactions with boronic acids, although activation of the C-F bond typically requires harsh conditions or specialized catalysts. A more common strategy would involve the introduction of a more reactive leaving group, such as iodine or bromine, onto the aromatic ring via electrophilic halogenation, followed by a standard palladium-catalyzed Suzuki-Miyaura coupling.
Heck Coupling: The fluorinated aromatic ring can also be a substrate for Heck coupling reactions with alkenes, catalyzed by palladium complexes. This would allow for the introduction of vinyl groups onto the aromatic ring.
Buchwald-Hartwig Amination: The C-F bond can also undergo Buchwald-Hartwig amination to form new C-N bonds, providing access to a range of aniline (B41778) derivatives of the parent molecule.
Coupling at the Azetidine Ring: The strained azetidine ring itself can be a substrate for cross-coupling reactions. For instance, iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has been reported to proceed in good to excellent yields. rsc.org This suggests that conversion of the hydroxyl group in this compound to a better leaving group, such as a tosylate or iodide, could enable the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of the azetidine ring.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
| Coupling Partner 1 (Derived from Target Molecule) | Coupling Partner 2 | Catalyst System (Example) | Product Type |
| 3-(3-Iodobenzyl)azetidin-3-ol | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(3-Arylbenzyl)azetidin-3-ol |
| This compound | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-(3-(Vinyl)benzyl)azetidin-3-ol |
| This compound | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-(3-(Amino)benzyl)azetidin-3-ol |
| 3-Iodo-3-(3-fluorobenzyl)azetidine | Aryl Grignard Reagent | FeCl₃, THF | 3-Aryl-3-(3-fluorobenzyl)azetidine |
Regioselectivity and Chemoselectivity in Complex Transformations of this compound
The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity in more complex chemical transformations. The outcome of a reaction will depend on the nature of the reagents, catalysts, and reaction conditions employed.
Regioselectivity:
Aromatic Substitution: As discussed in section 3.3.1, the directing effects of the existing substituents on the benzene ring will dictate the regioselectivity of electrophilic aromatic substitution.
Ring Opening of the Azetidine: The azetidine ring can undergo nucleophilic ring-opening reactions. magtech.com.cn The regioselectivity of this process is influenced by both electronic and steric factors. In the case of this compound, nucleophilic attack could occur at either C2 or C4. The presence of the bulky 3-fluorobenzyl group at C3 may sterically hinder attack at the adjacent carbons, while electronic effects from the nitrogen atom and the substituents will also play a crucial role. magtech.com.cn
Chemoselectivity:
Selective Functionalization of the Hydroxyl Group: The tertiary alcohol can be selectively targeted in the presence of the other functional groups. For example, it can be acylated using acid chlorides or anhydrides, or converted to a better leaving group using reagents like tosyl chloride or thionyl chloride.
Selective Reactions at the Azetidine Nitrogen: The secondary amine of the azetidine ring is a nucleophilic site and can undergo reactions such as N-alkylation, N-acylation, or N-arylation. The choice of reagents and conditions can allow for selective reaction at the nitrogen over the hydroxyl group, or vice-versa. For instance, under basic conditions, the more acidic hydroxyl proton may be removed preferentially, leading to O-alkylation, while under neutral or acidic conditions, the lone pair of the nitrogen is more likely to act as the nucleophile.
Selective Reactions on the Aromatic Ring: As detailed previously, electrophilic substitution can be directed to the aromatic ring. By choosing appropriate reagents and conditions, reactions can be performed on the aromatic ring without affecting the azetidine or alcohol functionalities.
The ability to control the regioselectivity and chemoselectivity of reactions involving this compound is critical for its use as a versatile building block in the synthesis of complex molecules with desired biological activities or material properties. youtube.com
Advanced Structural Elucidation and Spectroscopic Analysis of 3 3 Fluorobenzyl Azetidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational and Stereochemical Assignments
NMR spectroscopy is a premier tool for elucidating the molecular structure of organic compounds in solution. A multi-dimensional and multi-nuclear approach provides a comprehensive picture of the atomic connectivity and spatial relationships within 3-(3-Fluorobenzyl)azetidin-3-ol.
One-dimensional NMR spectra provide fundamental information regarding the chemical environment of each magnetically active nucleus.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the azetidine (B1206935) ring, the benzyl (B1604629) methylene (B1212753) bridge, and the fluorinated aromatic ring. The protons on the azetidine ring (at C2 and C4) are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as complex multiplets due to geminal and vicinal coupling. The benzylic protons would likely present as a singlet, while the protons of the 3-fluorophenyl group would display a complex splitting pattern due to proton-proton and proton-fluorine couplings. The hydroxyl and amine protons may appear as broad singlets, with their chemical shifts being solvent-dependent.
¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms. Key signals would include the quaternary carbon C3 of the azetidine ring bearing the hydroxyl and benzyl groups, the two methylene carbons of the azetidine ring, the benzylic methylene carbon, and the six distinct carbons of the 3-fluorophenyl ring. The carbon signals of the aromatic ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is instrumental in confirming the substitution pattern.
¹⁹F NMR: The fluorine NMR spectrum is simple yet highly informative, expected to show a single resonance for the fluorine atom on the phenyl ring. biophysics.org The precise chemical shift is sensitive to the electronic environment. This signal would be split into a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring, providing further confirmation of the structure. rsc.orgjeolusa.com
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|---|
| Azetidine-CH₂ (C2/C4) | ~3.5 - 3.9 (m) | ~55 - 60 | - | ²JHH ≈ 10-12 |
| Azetidine-C (C3) | - | ~65 - 70 | - | - |
| Benzyl-CH₂ | ~3.0 (s) | ~40 - 45 | - | - |
| Ar-C1' | - | ~140 (d) | - | ³JCF ≈ 7-9 |
| Ar-C2' | ~7.1 (d) | ~115 (d) | - | ³JHH ≈ 8; ⁴JCF ≈ 2 |
| Ar-C3' | - | ~163 (d) | - | ¹JCF ≈ 245 |
| Ar-C4' | ~7.0 (dt) | ~130 (d) | - | ³JHH ≈ 8; ³JCF ≈ 8 |
| Ar-C5' | ~7.3 (q) | ~125 (d) | - | ³JHH ≈ 8 |
| Ar-C6' | ~7.1 (d) | ~114 (d) | - | ³JHH ≈ 8; ²JCF ≈ 21 |
| Ar-F | - | - | ~ -113 | ³JFH, ⁴JFH |
| OH | variable (br s) | - | - | - |
| NH | variable (br s) | - | - | - |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. scribd.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity within the aromatic ring and to confirm the coupling between the diastereotopic protons on the C2 and C4 positions of the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). researchgate.net This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the proton signals of the azetidine methylenes to their carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. NOESY is critical for determining the preferred conformation and stereochemistry of the molecule. ipb.pt For instance, spatial correlations between the benzylic protons and the protons on the azetidine ring would provide insight into the rotational orientation of the 3-fluorobenzyl substituent relative to the four-membered ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlated Nuclei (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | Azetidine-CH₂ (H2/H4) | Azetidine-CH₂ (H2/H4) | Confirms azetidine ring integrity. |
| COSY | Ar-H4' | Ar-H5' | Establishes aromatic ring connectivity. |
| HSQC | Azetidine-CH₂ (~3.7 ppm) | Azetidine-CH₂ (~57 ppm) | Direct H-C bond assignment. |
| HMBC | Benzyl-CH₂ (~3.0 ppm) | Azetidine-C3 (~68 ppm) | Connects benzyl group to azetidine ring. |
| HMBC | Benzyl-CH₂ (~3.0 ppm) | Ar-C1' (~140 ppm) | Connects benzyl group to aromatic ring. |
| NOESY | Benzyl-CH₂ | Azetidine-CH₂ (H2/H4) | Elucidates spatial orientation of the benzyl group. |
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-Crystals for Solid-State Structure
While NMR provides structural information in solution, single-crystal X-ray diffraction offers a precise and definitive picture of the molecule's structure in the solid state. Obtaining suitable single crystals of this compound would allow for the exact determination of bond lengths, bond angles, and torsional angles.
The analysis would reveal the conformation of the azetidine ring, which is typically puckered rather than planar. It would also define the precise orientation of the 3-fluorobenzyl and hydroxyl substituents on the C3 carbon. Furthermore, the crystal packing analysis would identify intermolecular interactions, such as hydrogen bonds involving the hydroxyl group (as a donor) and the azetidine nitrogen (as an acceptor), which dictate the supramolecular architecture. In cases where the parent compound fails to yield high-quality crystals, forming co-crystals with other molecules (co-formers) can be an effective strategy to promote crystallization.
Table 3: Illustrative Crystallographic Data that Could Be Obtained for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1028 |
| Z (Molecules/unit cell) | 4 |
| Key Bond Length (C3-O, Å) | ~1.43 |
| Key Bond Angle (C2-N-C4, °) | ~90.0 |
Vibrational Spectroscopy (Infrared and Raman) for Probing Specific Functional Group Interactions and Molecular Symmetry
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, indicating hydrogen bonding. Other key peaks would include N-H stretching (~3300 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), and a strong C-F stretching band (~1100-1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would produce strong signals in the Raman spectrum, providing a clear fingerprint for the substituted phenyl group. researchgate.net The symmetric C-C stretching of the ring would be prominent, whereas the O-H stretch would be weak, complementing the IR data.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H | Stretch | 3200-3600 (Strong, Broad) | Weak |
| N-H | Stretch | ~3300 (Medium) | Medium |
| Aromatic C-H | Stretch | 3000-3100 (Medium) | Strong |
| Aliphatic C-H | Stretch | 2850-2980 (Medium) | Medium |
| Aromatic C=C | Stretch | 1450-1600 (Strong) | Strong |
| C-F | Stretch | 1100-1250 (Strong) | Medium |
| C-O | Stretch | 1050-1150 (Strong) | Weak |
| C-N | Stretch | 1180-1280 (Medium) | Medium |
Compound Index
Computational Chemistry and Quantum Mechanical Investigations of 3 3 Fluorobenzyl Azetidin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govmdpi.com By calculating the electron density, DFT methods can determine the optimized molecular geometry, total energy, and other electronic properties of 3-(3-Fluorobenzyl)azetidin-3-ol. Functionals like B3LYP, often paired with basis sets such as 6-311G, are commonly employed to model such medium-sized organic molecules, providing a balance between computational cost and accuracy. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the lowest-energy orbital that can accept electrons, defining the molecule's electrophilic or acidic sites. youtube.comyoutube.com
For this compound, an FMO analysis would predict its most probable sites of reaction. The HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the oxygen of the hydroxyl group, as these are the most electron-rich centers. The LUMO would likely be distributed across the π-system of the fluorobenzyl ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a larger gap suggests lower reactivity. libretexts.org
Table 1: Representative Frontier Molecular Orbital Data for this compound This table presents expected values and localizations from a typical DFT calculation to illustrate the type of data generated.
| Orbital | Calculated Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -6.5 | N (azetidine), O (hydroxyl) | Nucleophilic / Basic Center |
| LUMO | +1.2 | C (fluorobenzyl ring) | Electrophilic Center |
| HOMO-LUMO Gap | 7.7 | N/A | Indicator of Kinetic Stability |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. researchgate.netyoutube.com These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net Colors on the map indicate different potential values: red signifies regions of negative electrostatic potential (electron-rich), while blue indicates positive potential (electron-poor).
In this compound, the MEP map would show significant negative potential (red) around the electronegative nitrogen, oxygen, and fluorine atoms. These areas are prime targets for electrophiles or hydrogen bond donors. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl group and the azetidine ring, indicating their susceptibility to attack by nucleophiles.
Table 2: Predicted Electrostatic Potential Features of this compound This table outlines the expected charge distribution characteristics based on the molecule's functional groups.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Interaction |
| Azetidine Nitrogen Atom | Strongly Negative | Red | Site for Protonation / H-Bond Acceptor |
| Hydroxyl Oxygen Atom | Strongly Negative | Red | H-Bond Acceptor |
| Fluorine Atom | Negative | Orange/Red | H-Bond Acceptor / Dipole Interactions |
| Hydroxyl Hydrogen Atom | Strongly Positive | Blue | H-Bond Donor |
| Aromatic Ring | Moderately Negative (π-cloud) | Yellow/Green | π-Stacking Interactions |
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solvent Interactions
While DFT calculations typically model a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations introduce temperature and solvent to explore its behavior over time. osti.govacta.co.in By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal its preferred conformations, flexibility, and specific interactions with the solvent. researchgate.net
For this compound, an MD simulation in a solvent like water would be crucial for understanding its solvation shell. The simulation would track the formation and lifetime of hydrogen bonds between the molecule's nitrogen and oxygen atoms and the water molecules. acta.co.in This provides insight into its solubility and how the solvent might mediate its interactions with other molecules, which is particularly important for biological applications. Analysis of the simulation trajectory can identify the most stable conformers and the energy barriers between them. nih.gov
Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound
The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. rsc.orgnih.gov Computational methods, particularly DFT, are essential for studying the mechanisms of these reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest-energy pathways for reactions, locate the structures of transition states, and calculate the activation energies.
Theoretical studies on this compound could investigate potential decomposition pathways, such as acid-mediated intramolecular ring-opening. nih.gov For example, a computational model could explore the protonation of the azetidine nitrogen, followed by nucleophilic attack from the hydroxyl group, leading to a rearranged product. Comparing the activation barriers for different possible mechanisms allows for the prediction of the most likely reaction outcome under specific conditions. acs.orgacs.org
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations for Validation and Assignment
Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for validating and interpreting experimental results. nih.gov By computing properties like vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. jmchemsci.comjmchemsci.com
For this compound, DFT calculations could predict its characteristic ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific peaks to the correct atoms. nih.govresearchgate.netresearchgate.net Similarly, calculating the vibrational frequencies can produce a theoretical IR spectrum, aiding in the assignment of experimental absorption bands to specific functional group vibrations, such as the O-H stretch of the alcohol and the C-N stretch of the azetidine.
Mechanistic Organic Chemistry Studies on Reactions Involving 3 3 Fluorobenzyl Azetidin 3 Ol
Elucidation of Reaction Pathways and Rate-Determining Steps for Key Transformations
The reaction pathways for transformations involving 3-(3-fluorobenzyl)azetidin-3-ol can be inferred from studies on analogous 3-substituted azetidin-3-ols. Key transformations include the formation of the azetidine (B1206935) ring, and reactions at the hydroxyl group and the aromatic ring.
Formation of the Azetidine Ring: The synthesis of this compound likely proceeds through a pathway analogous to the synthesis of 1-benzylazetidin-3-ol. This typically involves the reaction of epichlorohydrin (B41342) with 3-fluorobenzylamine. The initial step is the nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. The rate-determining step in such a sequence is often the intramolecular cyclization, which can be influenced by the reaction conditions, including the choice of base and solvent.
Reactions at the Hydroxyl Group: The tertiary alcohol of this compound can undergo oxidation to the corresponding ketone, 3-(3-fluorobenzyl)azetidin-3-one. This transformation is typically achieved using common oxidizing agents. The mechanism involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to yield the ketone.
Reduction of the Hydroxyl Group: The hydroxyl group can be removed through a reduction reaction. This could proceed via a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). The rate-determining step would be the nucleophilic substitution of the leaving group by the hydride.
Substitution on the Benzyl (B1604629) Group: While the fluoro substituent on the aromatic ring is generally stable, nucleophilic aromatic substitution is unlikely under normal conditions. Electrophilic aromatic substitution on the 3-fluorobenzyl group would be directed by the fluorine atom and the activating effect of the alkyl substituent.
Kinetic and Thermodynamic Aspects of Azetidine Ring-Opening and Formation
The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key thermodynamic factor that drives the ring-opening reactions of azetidines. rsc.orgmagtech.com.cn
Thermodynamics of Ring Formation and Opening: The formation of the azetidine ring is an entropically disfavored process due to the loss of conformational freedom. However, it is often enthalpically driven. Conversely, ring-opening reactions are thermodynamically favorable due to the release of ring strain. The regioselectivity of ring-opening is influenced by the substituents on the ring. magtech.com.cn For this compound, nucleophilic attack is expected to occur at the C2 or C4 positions, leading to the cleavage of a C-N bond. The electronic effect of the 3-fluorobenzyl group is likely to have a modest influence on the regioselectivity compared to substituents directly on the nitrogen or at the 2-position.
A recent study on 3-phenylazetidinols demonstrated a photochemically induced Norrish-Yang cyclization followed by a ring-opening reaction upon addition of an electron-deficient ketone or boronic acid. beilstein-journals.org This "build and release" strategy highlights how the stored strain energy in the azetidine ring can be utilized to drive subsequent transformations. beilstein-journals.org
Kinetics of Ring-Opening: The rate of ring-opening reactions is dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts. Lewis acids can catalyze ring-opening by coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack. magtech.com.cn The kinetics of such reactions can be followed using spectroscopic methods like NMR to determine the rate constants and activation parameters.
| Parameter | Typical Value for Azetidines | Implication for this compound |
|---|---|---|
| Ring Strain | ~25.4 kcal/mol rsc.org | Thermodynamic driving force for ring-opening reactions. |
| Activation Energy for Ring-Opening | Variable (depends on reaction) | Can be lowered by catalysts (e.g., Lewis acids) to increase reaction rate. |
Stereoelectronic Effects and Conformational Control in Reactivity
The reactivity of this compound is also governed by stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals and electrons on the outcome of a reaction.
Conformational Preferences: The azetidine ring is not planar and exists in a puckered conformation. The substituents on the ring can adopt pseudo-axial or pseudo-equatorial positions. The preferred conformation of this compound will be the one that minimizes steric interactions between the substituents. The large 3-fluorobenzyl group would likely prefer a pseudo-equatorial position to minimize steric hindrance.
Control of Reactivity: The conformation of the azetidine ring plays a crucial role in its reactivity. For instance, the accessibility of the nitrogen lone pair for reactions is dependent on its orientation. In reactions involving the hydroxyl group, the approach of a reagent will be influenced by the steric bulk of the adjacent 3-fluorobenzyl group. Stereoelectronic effects are also critical in controlling the stereochemical outcome of reactions at chiral centers. For example, in the reduction of a ketone precursor to this compound, the stereoselectivity of the hydride attack would be influenced by the existing stereochemistry of the ring and its substituents.
Role of Catalysis in Modulating Reaction Efficiency and Selectivity
Catalysis plays a pivotal role in the synthesis and functionalization of azetidines, enabling reactions to proceed with higher efficiency and selectivity.
Gold Catalysis: Gold catalysts have been effectively used in the synthesis of azetidin-3-ones through the oxidative cyclization of N-propargylsulfonamides. nih.gov This methodology involves the formation of a reactive α-oxogold carbene intermediate. nih.gov While not a direct reaction of this compound, this demonstrates the potential of gold catalysis in constructing the core azetidine structure.
Palladium Catalysis: Palladium catalysts are widely used for various transformations in organic synthesis. For instance, palladium-catalyzed hydrogenolysis is a common method for the N-debenzylation of azetidines. scienceopen.com This would be a key step in the synthesis of a secondary azetidin-3-ol (B1332694) from a 1-benzyl protected precursor. Palladium-catalyzed cross-coupling reactions could also be envisioned for the functionalization of the 3-fluorobenzyl group, for example, by replacing the fluorine atom via a Buchwald-Hartwig amination or a Suzuki coupling, although this would require harsh conditions.
Organocatalysis: Small organic molecules can also act as catalysts. For example, proline and its derivatives have been used to catalyze aldol (B89426) reactions involving cyclic ketones. scienceopen.comacs.org While not directly applicable to the tertiary alcohol of this compound, this highlights the potential of organocatalysis in promoting reactions on related azetidine scaffolds.
| Catalyst Type | Exemplary Reaction | Potential Application for this compound Chemistry |
|---|---|---|
| Gold (Au) | Oxidative cyclization to azetidin-3-ones nih.gov | Synthesis of the azetidin-3-one (B1332698) precursor. |
| Palladium (Pd) | N-debenzylation via hydrogenolysis scienceopen.com | Deprotection of the azetidine nitrogen. |
| Organocatalysts (e.g., Proline) | Aldol reactions scienceopen.comacs.org | Potential for asymmetric functionalization of related azetidine derivatives. |
Synthetic Utility of 3 3 Fluorobenzyl Azetidin 3 Ol As a Versatile Building Block
Application as a Chiral Scaffold in Asymmetric Synthesis
The presence of a stereocenter at the C3 position of the azetidine (B1206935) ring makes 3-(3-Fluorobenzyl)azetidin-3-ol an inherently chiral molecule. This feature is of significant interest in asymmetric synthesis, where the control of stereochemistry is paramount for achieving desired biological activity. While specific studies detailing the resolution of racemic this compound and the use of its enantiomers are not extensively documented, the principles of using similar chiral azetidines are well-established. nih.govnih.gov
Enantiomerically pure forms of the title compound could serve as valuable chiral building blocks. The tertiary alcohol provides a handle for derivatization, while the azetidine nitrogen can be functionalized or incorporated into larger structures. The synthesis of chiral azetidin-3-ones has been achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, highlighting a viable pathway to access chiral azetidine cores. nih.gov A similar strategy could hypothetically be adapted for the synthesis of enantiopure this compound.
Once obtained in enantiomerically pure form, the compound could be used as a chiral auxiliary or as a foundational element in the synthesis of complex target molecules, where the defined stereochemistry of the azetidine core directs the formation of new stereocenters.
Table 1: Hypothetical Enantioselective Synthesis Approaches
| Approach | Description | Potential Outcome |
| Chiral Resolution | Separation of racemic this compound using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. | Isolation of (R)- and (S)-3-(3-Fluorobenzyl)azetidin-3-ol. |
| Asymmetric Synthesis | De novo synthesis starting from a chiral precursor, potentially involving an asymmetric epoxidation followed by ring-opening with a nitrogen nucleophile. | Direct synthesis of an enantiomerically enriched form of the target compound. |
| Enzyme-Catalyzed Kinetic Resolution | Use of a lipase (B570770) or other hydrolase to selectively acylate one enantiomer of the racemic alcohol, allowing for separation. | Production of one enantiomer as an ester and the other as the unreacted alcohol. |
Integration into Complex Heterocyclic Systems and Polycyclic Architectures
The 3-hydroxyazetidine moiety is a powerful precursor for the construction of more elaborate molecular frameworks. The bifunctional nature of this compound—possessing a nucleophilic secondary amine and a hydroxyl group—allows for a variety of ring-forming and annulation reactions.
The azetidine nitrogen can participate in nucleophilic substitution or addition reactions to forge connections to other cyclic systems. For instance, intramolecular cyclization of derivatives where a reactive group is tethered to the nitrogen could lead to bicyclic structures, such as piperazine, morpholine, or 1,4-diazepane annulated β-lactams. organic-chemistry.org Similarly, the hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate), enabling intramolecular N-alkylation to form strained polycyclic systems. The synthesis of polycyclic energetic materials has utilized azetidine structures as key building blocks, demonstrating their utility in creating complex, fused-ring systems. bohrium.com
Furthermore, multicomponent reactions offer a streamlined approach to complex heterocycles. A copper-catalyzed cascade reaction has been used to synthesize highly substituted tetrahydropyridines, illustrating how simple building blocks can be assembled into more complex aza-heterocycles in a single step. nih.gov The structural motifs within this compound make it a plausible candidate for similar transformations.
Table 2: Potential Reactions for Heterocycle and Polycycle Synthesis
| Reaction Type | Reactant on Azetidine | Reagent/Condition | Resulting Structure |
| Pictet-Spengler Reaction | Azetidine Nitrogen | Aldehyde, Acid Catalyst | Fused Polycyclic System |
| Intramolecular N-Alkylation | Hydroxyl (as O-Ms) | Base | Bicyclic Azetidinium Salt |
| Ring-Closing Metathesis | N-alkenyl derivative | Grubbs Catalyst | Spirocyclic or Fused Heterocycle |
| [3+2] Cycloaddition | Azomethine Ylide (from N) | Alkene/Alkyne | Polycyclic Pyrrolidine |
Exploration of this compound in Scaffold-Hopping and Bioisosteric Replacement Strategies
In medicinal chemistry, scaffold hopping and bioisosteric replacement are key strategies for lead optimization and the discovery of novel intellectual property. google.comnih.gov These approaches involve replacing a core molecular scaffold or a specific functional group with another that preserves or enhances biological activity while improving other properties like metabolic stability or synthetic accessibility.
The 3-substituted azetidine scaffold is a recognized pharmacophore found in numerous biologically active agents. nih.gov The this compound structure can be viewed as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) or pyrrolidine, or for acyclic linkers. The constrained nature of the azetidine ring can impart favorable conformational rigidity, potentially leading to higher binding affinity and selectivity for a biological target.
The 3-fluorobenzyl group itself is a common feature in medicinal chemistry. The fluorine atom can modulate pKa, improve metabolic stability by blocking sites of oxidation, and engage in favorable fluorine-protein interactions. Therefore, this compound could be used in scaffold-hopping campaigns to replace, for example, a phenyl or cyclohexyl group in a known bioactive compound, introducing the unique properties of the fluorinated azetidine core.
Development of Novel Synthetic Methodologies Enabled by this compound Derivatives
The unique reactivity of the strained four-membered ring can be harnessed to develop new synthetic methods. The derivatization of the hydroxyl and amine functionalities of this compound opens avenues for novel transformations. For example, converting the tertiary alcohol to a ketone would yield the corresponding azetidin-3-one (B1332698). Azetidin-3-ones are versatile intermediates that can undergo various reactions at the carbonyl group, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to introduce further diversity.
Furthermore, the azetidine ring itself can undergo ring-opening reactions under specific conditions. Catalytic methods, such as the lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, demonstrate the sophisticated control that can be achieved in manipulating these four-membered rings. frontiersin.org Derivatives of this compound could potentially be used as precursors in controlled ring-expansion or ring-opening reactions to access novel substituted aminopropanes or other valuable synthetic intermediates. The development of synthetic routes toward 3-fluoroazetidines and their derivatives is an active area of research, driven by their potential as pharmaceutical building blocks. google.comarkat-usa.org
Future Research Directions and Unexplored Avenues for 3 3 Fluorobenzyl Azetidin 3 Ol
Investigation of Unconventional Reactivity and Novel Reaction Manifolds
The reactivity of the azetidine (B1206935) ring is largely governed by its considerable ring strain, which facilitates unique reactions that are not as readily observed in less strained systems like pyrrolidines. rsc.orgrsc.org For 3-(3-fluorobenzyl)azetidin-3-ol, this presents several compelling avenues for future investigation.
Strain-Release Functionalization: A primary area of research will be the exploration of strain-release reactions. chemrxiv.org These reactions leverage the inherent energy of the strained ring to drive transformations that form more complex molecular architectures. For this compound, this could involve transition-metal-free ring-opening reactions using various nucleophiles, triggered by the activation of the tertiary alcohol or the ring nitrogen. rsc.org Recent studies have shown that azetidines can undergo nitrogen deletion to form cyclopropanes, a pathway that could be explored for this specific compound under thermal or photochemical conditions. acs.org
Photocatalysis and Radical Chemistry: Visible-light photocatalysis offers a mild and powerful tool to access novel reactivity. rsc.orgchemrxiv.org Future work could explore the aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, to synthesize the azetidine core, investigating how the 3-fluorobenzyl substituent influences the reaction's efficiency and stereoselectivity. rsc.org Furthermore, subjecting this compound to radical-generating conditions could unveil unprecedented reaction manifolds, such as intramolecular cyclizations or fragmentations initiated by radical attack on the azetidine ring or the benzylic position. nih.govbeilstein-journals.org
Catalytic C-H and C-N Bond Activation: Direct functionalization of the azetidine scaffold is a highly attractive and atom-economical strategy. rsc.org Research into the selective activation of C-H bonds on the azetidine ring or the benzylic position of this compound could lead to a diverse array of new derivatives. Similarly, developing catalytic methods for the selective cleavage and functionalization of the C-N bonds could provide access to complex acyclic amine structures that are otherwise difficult to synthesize. rsc.orgnih.gov The tertiary alcohol functionality could also serve as a directing group in such catalytic transformations, controlling the regioselectivity of the functionalization.
| Proposed Research Area | Key Methodologies | Potential Outcomes |
| Strain-Release Reactions | Transition-metal-free ring-opening, Photochemical/Thermal nitrogen deletion | Access to complex acyclic amines, Synthesis of novel cyclopropane (B1198618) derivatives |
| Photocatalysis | aza-Paternò-Büchi reaction, Radical-mediated transformations | Efficient and stereoselective synthesis, Unprecedented reaction pathways |
| Catalytic Bond Activation | C-H functionalization, C-N bond cleavage | Atom-economical derivatization, Access to diverse molecular scaffolds |
Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. numberanalytics.comnih.gov For a molecule like this compound, these computational tools offer the potential to bypass traditional, often trial-and-error, research cycles.
Predictive Synthesis and Retrosynthesis: AI models can be trained on vast datasets of known chemical reactions to propose novel and efficient synthetic routes. chemai.io For this compound, a retrosynthesis algorithm could identify previously unconsidered disconnections and suggest starting materials and reaction conditions to optimize its production. This approach can accelerate the discovery of more cost-effective and sustainable synthetic pathways. numberanalytics.com
Optimization of Reaction Conditions: AI algorithms are particularly adept at navigating the high-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration). An active learning framework could be employed to systematically optimize the synthesis of this compound or its derivatives, maximizing yield and minimizing byproducts with a limited number of experiments. nih.gov
| AI/ML Application | Description | Expected Impact |
| Predictive Retrosynthesis | Algorithms suggest novel synthetic routes by working backward from the target molecule. | Faster discovery of efficient and sustainable synthesis pathways. |
| Reactivity Screening | Models predict the outcome of the molecule with various reactants and catalysts. | Identification of novel reactions and prioritization of experimental work. |
| Condition Optimization | Machine learning systematically refines reaction parameters to maximize desired outcomes. | Increased yields, reduced waste, and accelerated process development. |
Advancements in Flow Chemistry and Automated Synthesis for Scalable Production
The translation of novel chemical entities from laboratory-scale synthesis to industrial production is a significant challenge. Flow chemistry and automated synthesis platforms offer powerful solutions for the scalable and safe production of strained heterocycles like this compound. nih.govuniba.it
Continuous Flow Synthesis: The synthesis of azetidines can involve unstable intermediates and exothermic reactions, which pose safety risks in traditional batch reactors. uniba.itacs.org Continuous flow technology mitigates these risks by using microreactors with superior heat and mass transfer, allowing for reactions to be performed at higher temperatures and pressures safely. nih.govacs.org A future research direction would be to develop a telescoped continuous flow process for this compound. For instance, a process starting from a precursor like N-Boc-3-iodoazetidine could involve in situ generation of a C3-lithiated intermediate followed by immediate trapping with 3-fluorobenzyl bromide, all within a closed-loop flow system. nih.govacs.org This approach enhances safety, improves reproducibility, and facilitates scaling up.
Automated Synthesis Platforms: Automated platforms can accelerate the synthesis and purification of compound libraries for screening and optimization. researchgate.netnih.govimperial.ac.uk An automated system could be programmed to synthesize a matrix of derivatives of this compound by varying reagents in a parallel format. sigmaaldrich.com This high-throughput approach would dramatically accelerate the exploration of structure-activity relationships and the discovery of derivatives with desired properties. Coupling these platforms with AI for experimental design would create a powerful, closed-loop system for autonomous molecular discovery.
| Technology | Advantages for this compound | Future Goal |
| Flow Chemistry | Enhanced safety with strained intermediates, Precise control over reaction parameters, Improved scalability and reproducibility. nih.govacs.org | Development of a fully continuous, multi-step synthesis from simple precursors. |
| Automated Synthesis | High-throughput production of derivatives, Rapid library generation for screening, Reduced manual error. researchgate.netsigmaaldrich.com | Integration with AI to create an autonomous platform for designing and synthesizing next-generation compounds. |
Design and Synthesis of Next-Generation Azetidine Derivatives Based on Structure-Reactivity Relationships
The specific structure of this compound provides a rich template for designing next-generation derivatives. By systematically modifying its core components, new compounds with fine-tuned chemical reactivity and physical properties can be developed. This exploration is guided by establishing clear structure-reactivity relationships (SRR).
Systematic Structural Modification: Future research will focus on creating a library of analogues to probe how structural changes affect reactivity. This involves several key modifications:
Aromatic Ring Substitution: Replacing the fluorine atom with other electron-withdrawing or electron-donating groups will modulate the electronic properties of the benzyl (B1604629) moiety, which could influence its role in catalytic reactions or its interaction with biological targets.
Azetidine Ring Functionalization: Introducing substituents at other positions on the azetidine ring (C2 or C4) would create stereochemical complexity and provide new handles for further functionalization. nih.govacs.org
Modification of the Linker and Hydroxyl Group: Altering the benzylic linker or converting the tertiary alcohol to other functional groups (e.g., ethers, esters, amines) would significantly expand the chemical space and potential applications of the scaffold.
Probing Structure-Reactivity Relationships (SRR): Each new derivative would be subjected to a standardized panel of reactions to quantify how the structural modifications impact reactivity. For example, the rates of ring-opening under specific conditions could be measured for a series of derivatives with different substituents on the phenyl ring. The data generated would be used to build quantitative structure-reactivity relationship (QSRR) models, which could then be used to predict the properties of yet-to-be-synthesized compounds. This iterative cycle of design, synthesis, testing, and modeling is crucial for the rational development of novel azetidines. researchgate.net
| Structural Modification | Rationale | Example Derivative |
| Phenyl Ring Substitution | Modulate electronic properties and steric bulk. | 3-(3-Nitrobenzyl)azetidin-3-ol |
| Azetidine C2/C4 Substitution | Introduce stereocenters and new functional handles. | 2-Methyl-3-(3-fluorobenzyl)azetidin-3-ol |
| Hydroxyl Group Derivatization | Expand functional diversity and application potential. | 3-Methoxy-3-(3-fluorobenzyl)azetidine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Fluorobenzyl)azetidin-3-ol, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves azetidine ring formation followed by fluorobenzyl functionalization. Key steps include:
- Cyclization : Use of azetidine precursors (e.g., epichlorohydrin derivatives) under basic conditions (e.g., NaH in DMF) to form the strained azetidine ring .
- Substitution : Introduction of the 3-fluorobenzyl group via nucleophilic alkylation or coupling reactions. Temperature control (0–25°C) and solvent polarity (e.g., THF or acetonitrile) are critical to minimize side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC or HPLC .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Single-crystal analysis (as in ) resolves absolute configuration and ring puckering .
- NMR spectroscopy : - and -NMR coupling constants (-values) and NOESY correlations identify axial/equatorial substituents and stereoisomerism .
- Chiral HPLC : Enantiomeric excess can be determined using chiral stationary phases (e.g., amylose-based columns) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodology :
- Mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching ( 185.21 for [M+H]) .
- FT-IR spectroscopy : Detects functional groups (e.g., O-H stretch at ~3200 cm, C-F stretch at ~1100 cm) .
- Elemental analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the fluorobenzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic studies : Compare reaction rates of this compound with non-fluorinated analogs (e.g., 3-benzyl derivatives) under SN2 conditions (e.g., NaI in acetone). Fluorine’s electron-withdrawing effect enhances leaving-group activation but may sterically hinder attack .
- DFT calculations : Model transition states to assess electronic effects (e.g., charge distribution at the reaction center) .
Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. antibacterial effects)?
- Methodology :
- Target-specific assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection) vs. bacterial MIC tests to clarify selectivity .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying fluorobenzyl substitution patterns) to isolate pharmacophores responsible for divergent activities .
- Meta-analysis : Cross-reference data from independent studies (e.g., vs. 15) to identify common experimental variables (e.g., cell lines, dosage) causing discrepancies .
Q. How can computational modeling guide the design of this compound derivatives with improved metabolic stability?
- Methodology :
- Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for enhanced solubility and reduced hepatic clearance .
- Metabolite identification : Incubate derivatives with liver microsomes and analyze via LC-MS/MS to detect oxidative degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
